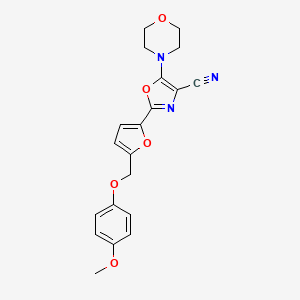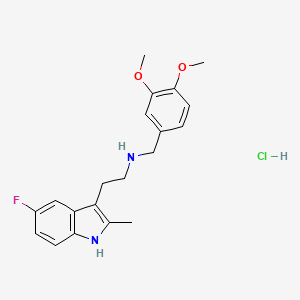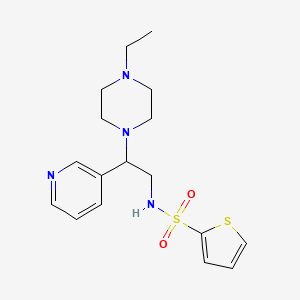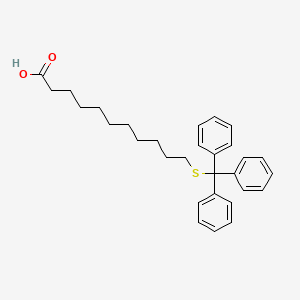
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H4Cl2F3NO . It has a molecular weight of 282.05 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4Cl2F3NO/c11-4-1-5-7 (17)3-8 (10 (13,14)15)16-9 (5)6 (12)2-4/h1-3H, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 365.7±37.0 °C and a predicted density of 1.633±0.06 g/cm3 . It has a pKa value of 5.81±0.40 (Predicted) . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound serves as a key intermediate in the synthesis of a variety of fluorinated chromenes and coumarins, which are of interest due to their potential applications in organic electronics, as fluorophores, and in medicinal chemistry. For instance, Chizhov et al. (2008) describe a method for synthesizing 4-unsubstituted 3-(trifluoroacetyl)coumarins through the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by chromene-coumarin recyclization, highlighting the compound's utility in creating fluorinated coumarins with potential applications in drug design and material science (Chizhov et al., 2008). Additionally, Duan et al. (2013) developed a convenient one-pot synthesis method for trifluoromethylated tetrahydrobenzo[g]chromene derivatives from similar starting materials, showcasing the compound's versatility in synthesizing complex structures with potential applications in materials science and pharmacology (Duan et al., 2013).
Antimicrobial and Anticorrosive Applications
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives have been studied for their potential antimicrobial properties. Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with notable in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Ghashang et al., 2013). In the realm of materials science, Shcherbakov et al. (2014) explored the synthesis of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which exhibited efficient inhibition of hydrochloric acid corrosion of mild steel, suggesting applications in corrosion prevention (Shcherbakov et al., 2014).
Catalysis and Organic Synthesis
The utility of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate extends into catalysis and further organic synthesis applications. For example, novel synthesis methods have been developed to create 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, showcasing the compound's role in producing structures with potential cytotoxic activity against cancer cell lines, thus offering a pathway for the development of new anticancer agents (Reddy et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3O3/c1-2-20-12(19)8-4-6-3-7(14)5-9(15)10(6)21-11(8)13(16,17)18/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTSKLUKUQXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Chlorophenyl)-5-[1-(3,4-dimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2702603.png)



![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)

![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
